molecular formula C15H13N3O3 B11056163 (2Z)-3-(morpholin-4-yl)-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanenitrile

(2Z)-3-(morpholin-4-yl)-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanenitrile

Cat. No.: B11056163
M. Wt: 283.28 g/mol
InChI Key: CWNOTMJDMQFMRR-QBFSEMIESA-N
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Description

2-MORPHOLINO-2-OXO-1-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ETHYL CYANIDE is a complex organic compound that features a morpholine ring, an indole moiety, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-MORPHOLINO-2-OXO-1-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ETHYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with morpholine and cyanide sources under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-MORPHOLINO-2-OXO-1-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ETHYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

2-MORPHOLINO-2-OXO-1-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ETHYL CYANIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-MORPHOLINO-2-OXO-1-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ETHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-MORPHOLINO-2-OXO-1-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ETHYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

(2Z)-3-morpholin-4-yl-3-oxo-2-(2-oxo-1H-indol-3-ylidene)propanenitrile

InChI

InChI=1S/C15H13N3O3/c16-9-11(15(20)18-5-7-21-8-6-18)13-10-3-1-2-4-12(10)17-14(13)19/h1-4H,5-8H2,(H,17,19)/b13-11-

InChI Key

CWNOTMJDMQFMRR-QBFSEMIESA-N

Isomeric SMILES

C1COCCN1C(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/C#N

Canonical SMILES

C1COCCN1C(=O)C(=C2C3=CC=CC=C3NC2=O)C#N

Origin of Product

United States

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